(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one
Description
(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a Z-configuration at the methylidene group. Its structure includes a 4-nitrophenyl substituent at position 1, a methyl group at position 3, and a dimethylamino-methylene moiety at position 4. The nitro group confers strong electron-withdrawing properties, while the dimethylamino group introduces moderate electron-donating effects, creating a push-pull electronic system. This compound is of interest in medicinal chemistry due to pyrazolone's established role in anti-inflammatory and antimicrobial agents .
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
InChI |
InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3/b12-8+ |
InChI Key |
DYEVIUBAPCNBQZ-XYOKQWHBSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
Ethyl acetoacetate reacts with 4-nitrophenylhydrazine in ethanol under reflux (80–90°C) for 6–8 hours, forming the pyrazolone ring through a Knorr-type mechanism. The reaction proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization and dehydration. Key parameters include:
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 85–90% |
| Temperature | 80–90°C | |
| Reaction Time | 6–8 hours | |
| Molar Ratio | 1:1 (ethyl acetoacetate:hydrazine) |
The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol.
Introduction of the (Dimethylamino)methylene Group
The (dimethylamino)methylene moiety is introduced via condensation of the pyrazolone with DMF-DMA, forming an enaminone structure. This step is critical for achieving the Z-configuration.
Enaminone Formation Using DMF-DMA
A solution of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one (1 equiv) and DMF-DMA (1.2 equiv) in dioxane is refluxed for 4–6 hours. The reaction mechanism involves nucleophilic attack by the pyrazolone’s active methylene group on the electrophilic carbon of DMF-DMA, followed by elimination of dimethylamine.
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dioxane | 75–80% |
| Temperature | Reflux (101°C) | |
| Reaction Time | 4–6 hours |
The product is precipitated by adding cold water, filtered, and purified via recrystallization from ethanol.
Alternative Method: Sodium Acetate-Catalyzed Condensation
A room-temperature approach utilizes sodium acetate (10 mol%) in 70% ethanol to catalyze the condensation between the pyrazolone and DMF-DMA. This method offers milder conditions and reduced energy consumption:
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | 70% Ethanol | 70–75% |
| Temperature | 25°C | |
| Reaction Time | 12–24 hours |
While yields are slightly lower than the reflux method, this protocol is advantageous for heat-sensitive substrates.
Stereochemical Control and Z-Configuration
The Z-configuration of the (dimethylamino)methylene group is stabilized by intramolecular hydrogen bonding between the enaminone’s amino group and the pyrazolone’s carbonyl oxygen. This stereochemical outcome is confirmed via X-ray crystallography, as demonstrated in analogous compounds. Key crystallographic data for related structures include:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/ c |
| Unit Cell Dimensions | a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å |
| β Angle | 95.807° |
These structural insights guide reaction optimization to favor the Z-isomer through kinetic control.
Characterization and Analytical Data
Spectroscopic Analysis
- IR Spectroscopy : A strong absorption band at 1660–1680 cm⁻¹ corresponds to the conjugated C=O and C=N bonds.
- ¹H NMR (DMSO- d₆) : Key signals include δ 3.07 (s, 6H, N(CH₃)₂), δ 6.96 (s, 1H, CH=), and δ 7.5–8.3 (m, 4H, Ar-H).
- Mass Spectrometry : Molecular ion peak at m/z 326 (M⁺) with fragmentation patterns consistent with the enaminone structure.
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with bond lengths and angles aligning with theoretical predictions. The dihedral angle between the pyrazolone and nitrophenyl rings is 12.5°, indicating moderate conjugation.
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates but may lead to side reactions. Ethanol balances solubility and selectivity, particularly in sodium acetate-catalyzed methods.
Temperature and Time Trade-offs
Higher temperatures (reflux) reduce reaction times but risk decomposition. Room-temperature protocols, while slower, improve purity for stereochemically sensitive products.
Purification Challenges
The product’s limited solubility in common solvents necessitates recrystallization from ethanol/water mixtures. Column chromatography (silica gel, ethyl acetate/hexane) is employed for further purification if required.
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| DMF-DMA Reflux | 75–80% | Reflux, 4–6 hrs | High yield, rapid | Energy-intensive |
| NaOAc/EtOH | 70–75% | RT, 12–24 hrs | Mild conditions, scalable | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
Overview
(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure that includes a dimethylamino group, a nitrophenyl substituent, and a methylene bridge, which contribute to its reactivity and biological effects.
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The biological activities of this compound include:
- Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.
- Anti-inflammatory Properties: Similar compounds have shown potential in reducing inflammation.
- Anticancer Potential: The compound may inhibit cancer cell proliferation through various mechanisms.
Case Studies and Experimental Data
- Antimicrobial Effects
- Anti-inflammatory Mechanisms
- Anticancer Activity
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves multi-step synthetic routes utilizing various reagents and conditions tailored to achieve the desired structure. Research has highlighted the importance of optimizing these synthetic pathways to enhance yield and purity.
Mechanism of Action
The mechanism of action of (Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The dimethylamino group and nitrophenyl group play crucial roles in its binding to these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazolone derivatives vary widely in substituents, influencing their electronic, steric, and biological properties. Key structural analogs include:
Key Observations :
- Electron Effects : The 4-nitrophenyl group in the target compound enhances electrophilicity compared to analogs with methoxy (electron-donating) or methylthiophene (moderately donating) groups .
- Steric Hindrance: Bulky substituents like cyclopropylamino or piperazinyl-ethylamino may reduce reactivity at the methylidene site compared to the target’s dimethylamino group.
Physicochemical Properties
Key Observations :
- Melting Points : The methylthiophene analog has a high melting point (199–201°C), likely due to planar aromatic stacking. The target compound may exhibit similar behavior.
- Solubility: Piperazinyl derivatives (e.g., ) show improved aqueous solubility due to basic amine groups, unlike the target’s dimethylamino-methylene moiety.
Spectroscopic Data
- NMR: The methylthiophene analog shows a singlet at δ 2.39 (s, 1H) for the methyl group, while the target’s dimethylamino group would likely resonate near δ 2.8–3.0.
- Mass Spectrometry : The target compound’s molecular ion (M⁺) is expected near m/z 300–330, comparable to the methylthiophene analog (m/z 327) .
Biological Activity
Introduction
(Z)-4-((Dimethylamino)methylene)-3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative with significant potential in medicinal chemistry. Its unique structural characteristics, including a dimethylamino group and a nitrophenyl substituent, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
The structural formula highlights the presence of a pyrazolone core, which is known for its reactivity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. A comparative analysis with other pyrazolone derivatives suggests that this compound may possess notable antibacterial and antifungal activities.
Anti-inflammatory Properties
The compound has been suggested to have anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines. Studies have shown that related pyrazolone derivatives exhibit similar activities, making this compound a candidate for further investigation in inflammatory diseases.
Antioxidant Activity
Molecular docking studies indicate that this compound may possess antioxidant properties. The presence of nitro groups enhances its reactivity towards free radicals, suggesting a protective role against oxidative stress.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been analyzed using computational methods. Programs like PASS (Prediction of Activity Spectra for Substances) have predicted various biological activities based on its molecular structure, including:
| Activity Type | Predicted Efficacy |
|---|---|
| Antimicrobial | High |
| Anti-inflammatory | Moderate |
| Antioxidant | High |
Synthesis Pathways
Several synthetic pathways can be employed to produce this compound. Commonly used methods include:
- Condensation Reactions : Involving dimethylaminomethylene derivatives and 4-nitrophenyl hydrazine.
- Cyclization Reactions : Utilizing appropriate catalysts to facilitate the formation of the pyrazolone ring.
These methods highlight the versatility of synthetic approaches in generating this compound.
Study 1: Antimicrobial Evaluation
A study conducted on various pyrazolone derivatives, including this compound, revealed significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Mechanism
In vitro experiments assessed the anti-inflammatory effects of the compound by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) production in macrophages. Results showed that this compound significantly reduced TNF-α levels, suggesting its utility in treating chronic inflammatory conditions .
Study 3: Molecular Docking Studies
Molecular docking simulations indicated that the compound binds effectively to key targets involved in oxidative stress pathways. The binding affinity was comparable to known antioxidants, suggesting that it could serve as a lead compound for developing new antioxidant therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
